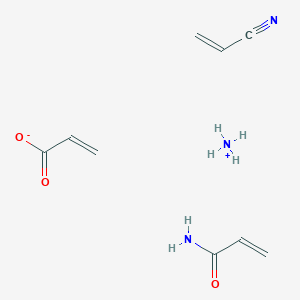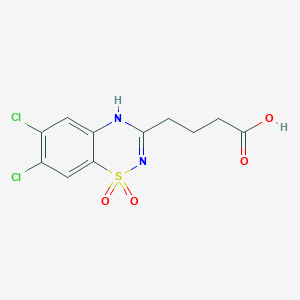
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Mécanisme D'action
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Diclofenac has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. Diclofenac also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. In addition, Diclofenac has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for lab experiments. It is readily available and inexpensive, making it an attractive option for researchers. In addition, Diclofenac has been extensively studied, and its pharmacological effects are well-known. However, Diclofenac has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of drug exposure. In addition, Diclofenac has been found to have potential toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Diclofenac. One area of research is the development of novel formulations of Diclofenac that can improve its pharmacokinetic properties and reduce its potential toxic effects. Another area of research is the investigation of the potential therapeutic effects of Diclofenac in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Finally, research is needed to better understand the mechanisms underlying the pharmacological effects of Diclofenac, which can help to identify new targets for drug development.
Conclusion
In conclusion, Diclofenac is a potent 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Diclofenac has several advantages for lab experiments, but also has limitations due to its short half-life and potential toxic effects. There are several future directions for research on Diclofenac, including the development of novel formulations, investigation of its potential therapeutic effects in various diseases, and better understanding of its mechanisms of action.
Méthodes De Synthèse
Diclofenac can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorobenzophenone. The latter is then reacted with 2-aminothiophenol to form 6,7-dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. In addition, Diclofenac has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
101064-02-2 |
|---|---|
Nom du produit |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Formule moléculaire |
C11H10Cl2N2O4S |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
4-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-8-9(5-7(6)13)20(18,19)15-10(14-8)2-1-3-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
Clé InChI |
LTMRSBUUCDWOFF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
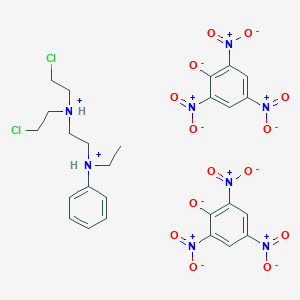
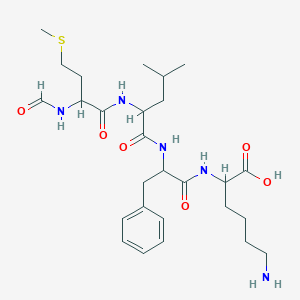
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
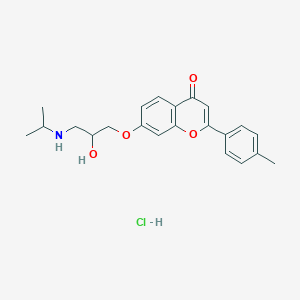
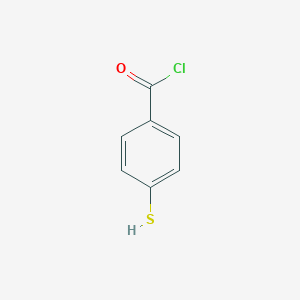
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
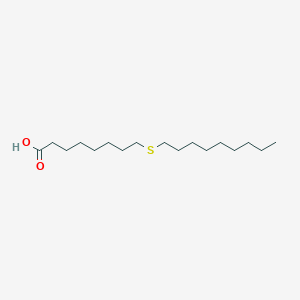
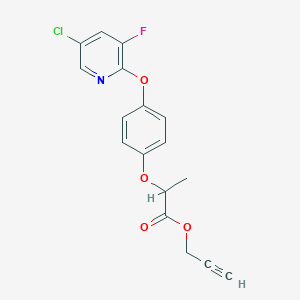
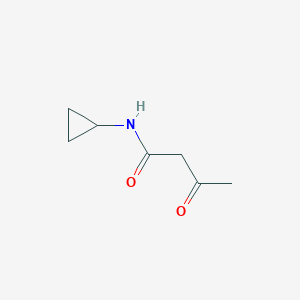
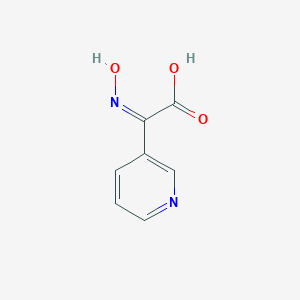
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

